Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a chromanone scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromanone scaffold: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoate group: This step involves esterification reactions, often using methanol and an acid catalyst.
Amino group modification: The amino group is introduced through nucleophilic substitution reactions, typically using amines and appropriate protecting groups to ensure selectivity.
Final coupling: The final step involves coupling the chromanone derivative with the benzoate ester under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromanone ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromanone scaffold allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chromanone derivatives: These compounds share the chromanone scaffold and exhibit similar biological activities.
Benzoate esters: Compounds with benzoate ester groups that have comparable chemical properties.
Uniqueness
Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-27-19(25)13-6-8-14(9-7-13)22-18(24)17(23)21-12-20(26)10-11-28-16-5-3-2-4-15(16)20/h2-9,26H,10-12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSXDKPRGZVGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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